molecular formula C38H36O10 B13439279 Bisdemethoxyboehmenan

Bisdemethoxyboehmenan

Katalognummer: B13439279
Molekulargewicht: 652.7 g/mol
InChI-Schlüssel: UYFZAVXVCOVJER-BEQMOXJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bisdemethoxyboehmenan is a natural product used primarily in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has a molecular weight of 652.69 and a molecular formula of C38H36O10 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bisdemethoxyboehmenan typically involves multiple steps, including the use of various organic solvents and reagents. The exact synthetic route can vary, but it generally involves the use of sodium hydroxide and other catalysts to facilitate the reaction .

Industrial Production Methods

the compound can be synthesized in bulk quantities using standard organic synthesis techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Bisdemethoxyboehmenan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Bisdemethoxyboehmenan has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of Bisdemethoxyboehmenan involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in these pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bisdemethoxyboehmenan is unique due to its specific molecular structure and the range of bioactivities it exhibits. While similar compounds like curcumin and its derivatives also have significant bioactivity, this compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for research .

Eigenschaften

Molekularformel

C38H36O10

Molekulargewicht

652.7 g/mol

IUPAC-Name

3-[2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C38H36O10/c1-44-33-22-27(11-16-32(33)41)37-31(23-47-36(43)18-10-25-7-14-29(40)15-8-25)30-20-26(21-34(45-2)38(30)48-37)4-3-19-46-35(42)17-9-24-5-12-28(39)13-6-24/h5-18,20-22,31,37,39-41H,3-4,19,23H2,1-2H3/b17-9+,18-10+

InChI-Schlüssel

UYFZAVXVCOVJER-BEQMOXJMSA-N

Isomerische SMILES

COC1=CC(=CC2=C1OC(C2COC(=O)/C=C/C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)CCCOC(=O)/C=C/C5=CC=C(C=C5)O

Kanonische SMILES

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC=C(C=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.